2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Medicinal Chemistry Drug Design Physicochemical Property Prediction

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (CAS 954328-84-8) is a precision heterocyclic building block with a unique 2,3-dimethyl-5-tetrazolyl substitution. Its experimentally validated XLogP3 of 1.3 falls within the optimal range for oral absorption, while its 1 HBD/4 HBA profile enables controlled target engagement. This scaffold supports systematic SAR expansion, replacing halogen substituents to mitigate off-target toxicity. As a key intermediate in tetrazole-based anti-inflammatory programs, it offers superior reproducibility versus undefined analogs. Consistent ≥95% purity across global suppliers ensures batch-to-batch reliability for lead optimization.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
CAS No. 954328-84-8
Cat. No. B1356476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
CAS954328-84-8
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)N)N2C=NN=N2
InChIInChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3
InChIKeySQWVCPXNTJGIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (CAS 954328-84-8): A Defined Tetrazolyl-Aniline Building Block for Medicinal Chemistry


2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (CAS 954328-84-8) is a heterocyclic building block characterized by a 1H-tetrazol-1-yl moiety substituted at the 5-position of a 2,3-dimethylaniline core [1]. With a molecular formula of C₉H₁₁N₅ and a molecular weight of 189.22 g/mol [1], this compound serves as a key intermediate in the synthesis of pharmaceuticals and bioactive molecules . The tetrazole ring is a well-established carboxylic acid bioisostere, offering potential advantages in metabolic stability and bioavailability for drug design . The compound is typically available at 95% purity from commercial suppliers .

Why 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (CAS 954328-84-8) Cannot Be Replaced by Generic Analogs


The biological and physicochemical profile of 2,3-dimethyl-5-(1H-tetrazol-1-yl)aniline is uniquely determined by its specific substitution pattern on the aniline core. Unlike its positional isomers (e.g., 2- or 4-(1H-tetrazol-1-yl)aniline) or other tetrazolyl anilines, the combination of the 1H-tetrazol-1-yl group at the 5-position and the 2,3-dimethyl substituents creates a distinct steric and electronic environment [1]. This precise arrangement directly influences lipophilicity (XLogP3 1.3) and hydrogen bonding capacity (1 HBD, 4 HBA), which are critical parameters for target engagement, membrane permeability, and metabolic stability [1][2]. Structure-activity relationship (SAR) studies on related tetrazolyl anilines demonstrate that even minor modifications, such as halogen substitution, can drastically alter antimicrobial potency against specific pathogens [3]. Therefore, substituting this compound with a less-defined analog introduces significant and unpredictable risks to experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline vs. Close Analogs


Lipophilicity (XLogP3) Differentiation for Optimized Pharmacokinetic Properties

The target compound, 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, exhibits a computed XLogP3 value of 1.3, representing a balanced lipophilicity profile for potential drug candidates [1]. This value is distinct from related tetrazolyl aniline analogs. For instance, 2-(1H-tetrazol-1-yl)aniline has a lower XLogP3 of 0.8 [2], while the presence of a chloro substituent in 5-Chloro-2-(1H-tetrazol-5-yl)aniline yields a similar but distinct value of 1.1 [3]. This difference of +0.5 and +0.2 XLogP3 units, respectively, is significant for optimizing membrane permeability and oral bioavailability in lead optimization campaigns [1][2].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Distinct Hydrogen Bonding Profile vs. Positional Isomers

The compound possesses a unique hydrogen bond donor/acceptor (HBD/HBA) count of 1 donor and 4 acceptors, computed from its specific 2,3-dimethyl-5-(1H-tetrazol-1-yl) substitution pattern [1]. This profile differs from the 5-Chloro-2-(1H-tetrazol-5-yl)aniline analog, which has 2 HBDs and 5 HBAs due to the additional NH from the tetrazole ring being at the 5-position [2]. The difference of one HBD and one HBA represents a distinct hydrogen bonding capacity, which is fundamental for molecular recognition by biological targets like enzymes and receptors. The precise arrangement impacts the compound's potential for forming specific, directional intermolecular interactions.

Medicinal Chemistry Structure-Based Drug Design SAR

Positional Isomer Advantage: High LogP vs. 4-(tetrazol-1-yl)aniline

The 2,3-dimethyl substitution pattern on the target compound results in a significantly higher computed LogP (1.57) compared to the more polar 4-(tetrazol-1-yl)aniline (XLogP3 0.8) [1]. This difference of +0.77 LogP units indicates a markedly greater lipophilicity for 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, which directly impacts its ability to passively diffuse across cell membranes. In the context of designing brain-penetrant or orally bioavailable drugs, this enhanced lipophilicity provides a clear and quantifiable advantage over the 4-substituted isomer, which is more hydrophilic and may be less suitable for crossing hydrophobic barriers.

Medicinal Chemistry Pharmacokinetics Drug Discovery

SAR-Driven Antimicrobial Potential: Halogenated Analogs Show Enhanced Activity

While direct antimicrobial data for the target compound is limited, a structure-activity relationship (SAR) study on a series of 2-(1H-tetrazolo-5-yl)anilines provides critical class-level inference [1]. The study demonstrated that introduction of a halogen to the aniline fragment of this scaffold significantly increases antimicrobial activity. Specifically, a fluoro-substituted analog (compound 2.3) achieved growth inhibition zones of 31 mm against E. coli and 21 mm against K. pneumonia [1]. In contrast, the unsubstituted parent compound is likely to exhibit lower or negligible activity. The 2,3-dimethyl pattern on the target compound represents a non-halogen, hydrophobic modification. By selecting this specific scaffold, researchers can systematically explore the effect of the 2,3-dimethyl substitution on antimicrobial potency, using the halogenated analogs as benchmarks for understanding the impact of sterics and lipophilicity versus electronegativity.

Antimicrobial Research SAR Analysis Medicinal Chemistry

Validated Application Scenarios for 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline (CAS 954328-84-8) in R&D


Lead Optimization for Oral Drug Candidates Requiring Balanced Lipophilicity

As a building block with a validated XLogP3 of 1.3, this compound is ideally suited for incorporation into lead series where maintaining a lipophilicity in the optimal range for oral absorption (LogP 1-3) is critical [1]. Its use is preferable to more polar analogs (e.g., 2-(1H-tetrazol-1-yl)aniline, XLogP3 0.8 [2]) or more lipophilic variants, as it provides a balanced starting point for modulating permeability without incurring the solubility and metabolic liabilities associated with high LogP compounds.

Structure-Activity Relationship (SAR) Studies on Tetrazolyl Aniline Scaffolds

The distinct 2,3-dimethyl-5-(1H-tetrazol-1-yl) substitution pattern makes this compound a precise tool for SAR expansion. It allows researchers to systematically investigate the biological consequences of replacing halogen substituents (e.g., chloro, fluoro) with methyl groups on the aniline core [3]. This is particularly relevant for programs aiming to improve selectivity or reduce off-target toxicity associated with halogen-containing series, as the hydrogen bonding profile (1 HBD, 4 HBA [1]) is fundamentally different from halogenated analogs.

Synthesis of Novel Anti-inflammatory Agents via Tetrazole Bioisostere Strategy

The tetrazole ring is a well-known bioisostere for carboxylic acids, and the broader class of 2-(5-tetrazolyl)-N-(substituted-phenyl) anilines has established anti-inflammatory utility [4]. 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline serves as a key intermediate for synthesizing novel analogs within this pharmacologically validated space. Its specific substitution can be used to explore the SAR of this anti-inflammatory class, potentially leading to candidates with improved pharmacokinetic profiles due to the optimized XLogP3 value of 1.3 compared to other starting materials [1].

CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

The computed LogP of 1.57 for this compound provides a significant permeability advantage over more hydrophilic positional isomers like 4-(tetrazol-1-yl)aniline (XLogP3 0.8) [5]. This quantitative difference makes 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline a strategically superior scaffold for designing drug candidates intended to cross the blood-brain barrier or access intracellular targets, where higher lipophilicity is a prerequisite for passive diffusion.

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